molecular formula C16H22F2N2O2 B6023918 1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one

1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one

Cat. No.: B6023918
M. Wt: 312.35 g/mol
InChI Key: WLPKANLTDWEZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a piperidin-2-one core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Piperidin-2-one Core: The piperidin-2-one core can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a nucleophilic substitution reaction using a 3,4-difluorobenzyl halide.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced through an oxidation reaction.

    Aminomethylation: The propan-2-ylamino group can be introduced via a reductive amination reaction using isopropylamine and a suitable aldehyde or ketone.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the piperidin-2-one core can be reduced to form a piperidine derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: It can be studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Material Science: It can be used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one can be compared with other similar compounds, such as:

    1-[(3,4-Dichlorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one: This compound has chlorine atoms instead of fluorine atoms on the phenyl ring, which may affect its reactivity and biological activity.

    1-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one: This compound has methoxy groups instead of fluorine atoms, which can influence its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and aminomethyl groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-11(2)19-10-16(22)6-3-7-20(15(16)21)9-12-4-5-13(17)14(18)8-12/h4-5,8,11,19,22H,3,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPKANLTDWEZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1(CCCN(C1=O)CC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.